molecular formula C16H13NO3 B5782384 2-(4-methoxyphenyl)-5-methyl-4H-3,1-benzoxazin-4-one

2-(4-methoxyphenyl)-5-methyl-4H-3,1-benzoxazin-4-one

Cat. No. B5782384
M. Wt: 267.28 g/mol
InChI Key: DZBWEJGXIWJSEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-5-methyl-4H-3,1-benzoxazin-4-one is a synthetic compound that has shown potential in various scientific research applications. It is commonly referred to as MOB or MOB-X and is a derivative of benzoxazinone. The compound has a molecular formula of C15H13NO3 and a molecular weight of 255.27 g/mol.

Mechanism of Action

MOB inhibits PTP1B activity by binding to the catalytic site of the enzyme. This prevents the dephosphorylation of insulin receptor substrates, leading to improved insulin signaling and glucose uptake in cells.
Biochemical and Physiological Effects:
MOB has been shown to improve insulin sensitivity and glucose uptake in cells, making it a potential candidate for the treatment of type 2 diabetes and obesity. It has also been shown to have anti-inflammatory effects, reducing inflammation and oxidative stress in the liver.

Advantages and Limitations for Lab Experiments

One advantage of using MOB in lab experiments is its ability to inhibit PTP1B activity, making it a useful tool for investigating insulin signaling pathways. However, MOB has limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

1. Investigating the potential of MOB as a treatment for type 2 diabetes and obesity in clinical trials.
2. Exploring the anti-inflammatory properties of MOB in the treatment of liver diseases.
3. Investigating the potential of MOB as a tool for investigating insulin signaling pathways in cells.
4. Developing new synthesis methods for MOB with improved solubility.
5. Investigating the potential of MOB as a treatment for other diseases linked to insulin resistance, such as cardiovascular disease.
In conclusion, MOB is a synthetic compound that has shown potential in various scientific research applications. Its ability to inhibit PTP1B activity and improve insulin sensitivity makes it a potential candidate for the treatment of type 2 diabetes and obesity. Further research is needed to fully understand the potential of MOB in these areas and to develop new synthesis methods with improved solubility.

Synthesis Methods

The synthesis of MOB involves the condensation of 4-methoxyaniline and methyl ethyl ketone with the help of a catalyst. The product is then purified through recrystallization, resulting in the formation of MOB as a white crystalline powder.

Scientific Research Applications

MOB has shown potential in various scientific research applications, including its use as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been linked to the development of type 2 diabetes and obesity. MOB has been shown to inhibit PTP1B activity, leading to improved insulin sensitivity and glucose uptake in cells.
MOB has also been investigated for its potential as an anti-inflammatory agent. In a study conducted on mice, MOB was found to reduce inflammation and oxidative stress in the liver, suggesting its potential use in the treatment of liver diseases.

properties

IUPAC Name

2-(4-methoxyphenyl)-5-methyl-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-10-4-3-5-13-14(10)16(18)20-15(17-13)11-6-8-12(19-2)9-7-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZBWEJGXIWJSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)N=C(OC2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-5-methyl-3,1-benzoxazin-4-one

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